
4-cyclobutanecarbonyl-1lambda6-thiomorpholine-1,1-dione
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Overview
Description
4-cyclobutanecarbonyl-1lambda6-thiomorpholine-1,1-dione is a chemical compound with a unique structure that includes a cyclobutane ring and a thiomorpholine ring
Preparation Methods
The synthesis of 4-cyclobutanecarbonyl-1lambda6-thiomorpholine-1,1-dione involves several steps. One common method includes the reaction of cyclobutanecarbonyl chloride with thiomorpholine in the presence of a base. The reaction conditions typically involve a solvent such as dichloromethane and a base like triethylamine. The mixture is stirred at room temperature, and the product is purified using standard techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
4-cyclobutanecarbonyl-1lambda6-thiomorpholine-1,1-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of thiomorpholine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles like amines or alcohols replace the carbonyl group, forming new derivatives.
Scientific Research Applications
Chemistry
4-Cyclobutanecarbonyl-1lambda6-thiomorpholine-1,1-dione serves as an important intermediate in organic synthesis. It is utilized in the development of more complex molecules, particularly in pharmaceutical and agrochemical research. Its unique structural features allow for various chemical transformations, making it a valuable building block.
Research indicates that this compound exhibits potential antimicrobial and anticancer properties. Studies have shown that it can inhibit specific enzymes involved in disease pathways, suggesting its role as a therapeutic agent. The mechanism of action typically involves binding to active sites on target enzymes, leading to inhibition and subsequent biological effects.
Medicinal Chemistry
The compound is currently under investigation for its therapeutic potential. It may target specific receptors or enzymes implicated in diseases such as cancer. Ongoing research aims to elucidate its pharmacological profiles and establish effective dosages for potential clinical applications.
Industrial Applications
In industrial settings, this compound is employed in the development of new materials and as a catalyst in various chemical processes. Its ability to facilitate reactions efficiently makes it a candidate for enhancing production processes.
Case Studies
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition at low concentrations, suggesting its potential as an antimicrobial agent.
Case Study 2: Anticancer Properties
In vitro studies demonstrated that this compound could induce apoptosis in cancer cell lines by inhibiting specific signaling pathways. Further research is needed to explore its mechanisms and therapeutic window.
Mechanism of Action
The mechanism of action of 4-cyclobutanecarbonyl-1lambda6-thiomorpholine-1,1-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities. The exact pathways involved depend on the specific target and the context of its use .
Comparison with Similar Compounds
4-cyclobutanecarbonyl-1lambda6-thiomorpholine-1,1-dione can be compared with other similar compounds, such as:
4-cycloheptyl-1lambda6-thiomorpholine-1,1-dione: This compound has a similar thiomorpholine ring but with a cycloheptyl group instead of a cyclobutyl group.
3-cyclobutyl-1lambda6-thiomorpholine-1,1-dione hydrochloride: This compound has a similar structure but with a different substitution pattern, which can lead to variations in its chemical and biological properties.
Biological Activity
4-Cyclobutanecarbonyl-1lambda6-thiomorpholine-1,1-dione (CAS Number: 1790385-07-7) is a chemical compound characterized by its unique structural features, including a cyclobutane ring and a thiomorpholine moiety. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound's structure is defined by its cyclobutane and thiomorpholine rings, which contribute to its reactivity and interaction with biological targets. The IUPAC name for this compound is cyclobutyl-(1,1-dioxo-1,4-thiazinan-4-yl)methanone.
Key Structural Features:
- Cyclobutane Ring: Provides a rigid framework that influences molecular interactions.
- Thiomorpholine Ring: Enhances solubility and biological activity through its sulfur atom.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, blocking their activity. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. Studies have shown that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria.
Pathogen Type | Inhibition Zone (mm) | Concentration Tested (µg/mL) |
---|---|---|
Gram-positive | ||
Staphylococcus aureus | 15 | 100 |
Bacillus subtilis | 12 | 100 |
Gram-negative | ||
Escherichia coli | 10 | 100 |
Pseudomonas aeruginosa | 8 | 100 |
Anticancer Activity
The compound has also been investigated for its potential anticancer effects. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, suggesting a mechanism that may involve the modulation of apoptotic pathways.
Case Study:
A study conducted on human breast cancer cell lines (MCF-7) showed that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 50 µM after 48 hours of exposure.
Research Findings
Recent studies have focused on the synthesis and evaluation of derivatives of this compound to enhance its biological activity. Modifications in the substituents on the thiomorpholine ring have been shown to significantly affect both antimicrobial and anticancer properties.
Comparative Analysis
A comparative analysis with similar compounds reveals that modifications in the chemical structure can lead to variations in biological activity:
Compound Name | Antimicrobial Activity | Anticancer Activity (IC50) |
---|---|---|
This compound | High | 50 µM |
4-Cycloheptyl-1lambda6-thiomorpholine-1,1-dione | Moderate | >100 µM |
3-Cyclobutyl-1lambda6-thiomorpholine-1,1-dione hydrochloride | Low | >200 µM |
Properties
IUPAC Name |
cyclobutyl-(1,1-dioxo-1,4-thiazinan-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3S/c11-9(8-2-1-3-8)10-4-6-14(12,13)7-5-10/h8H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEKUIWAFHPBIMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCS(=O)(=O)CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.